2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate

Orthogonal Protection Isoquinoline Diester N-Boc Deprotection

2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate (CAS 298209-94-6) is a fully unsaturated isoquinoline-2,3(1H)-dicarboxylate diester bearing an N-Boc protecting group and a C3-ethyl ester. With a molecular formula of C₁₇H₂₁NO₄ and a molecular weight of 303.35 g/mol, this compound serves as a versatile electrophilic building block or protected intermediate, enabling selective synthetic transformations through orthogonal deprotection of its tert-butyl carbamate and ethyl ester functionalities.

Molecular Formula C17H21NO4
Molecular Weight 303.358
CAS No. 298209-94-6
Cat. No. B2947624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate
CAS298209-94-6
Molecular FormulaC17H21NO4
Molecular Weight303.358
Structural Identifiers
SMILESCCOC(=O)C1=CC2=CC=CC=C2CN1C(=O)OC(C)(C)C
InChIInChI=1S/C17H21NO4/c1-5-21-15(19)14-10-12-8-6-7-9-13(12)11-18(14)16(20)22-17(2,3)4/h6-10H,5,11H2,1-4H3
InChIKeyKZBYOKMQBXTJRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate (CAS 298209-94-6): A Differentiated Isoquinoline Diester Building Block for Medicinal Chemistry


2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate (CAS 298209-94-6) is a fully unsaturated isoquinoline-2,3(1H)-dicarboxylate diester bearing an N-Boc protecting group and a C3-ethyl ester . With a molecular formula of C₁₇H₂₁NO₄ and a molecular weight of 303.35 g/mol, this compound serves as a versatile electrophilic building block or protected intermediate, enabling selective synthetic transformations through orthogonal deprotection of its tert-butyl carbamate and ethyl ester functionalities. The 1,2-dihydroisoquinoline core provides a rigid, planar scaffold with a calculated density of 1.2±0.1 g/cm³, an enthalpy of vaporization of 68.4±3.0 kJ/mol, and a predicted boiling point of 428.7±45.0 °C at 760 mmHg , distinguishing it from more flexible tetrahydroisoquinoline-based alternatives.

Why Generic Isoquinoline-2,3-dicarboxylates Cannot Substitute for CAS 298209-94-6 in Orthogonal Synthetic Strategies


The specific orthogonally-protected diester architecture of CAS 298209-94-6—combining an acid-labile N-Boc carbamate with a base-labile ethyl ester on the same isoquinoline scaffold—cannot be replicated by generic isoquinoline-2,3-dicarboxylates that typically employ symmetrical ester pairs (e.g., dimethyl or diethyl esters) or lack the N-protecting group entirely . The N-Boc group enables chemoselective N-deprotection to reveal a secondary amine for subsequent functionalization while leaving the C3-ethyl ester intact; conversely, the ethyl ester can be selectively hydrolyzed under basic conditions without disturbing the Boc group, a sequence impossible with dimethyl 3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate or 2-unsubstituted analogs . Furthermore, the fully unsaturated 1,2-dihydroisoquinoline core provides enhanced rigidity and distinct electronic properties compared to the more flexible 3,4-dihydro- or tetrahydroisoquinoline dicarboxylates, which influences reaction trajectories in cycloaddition and cross-coupling chemistries. Substitution with a compound lacking this specific orthogonal protecting-group pair would necessitate additional protection/deprotection steps, reducing synthetic efficiency and increasing cost.

Quantitative Differentiation Evidence for 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate (CAS 298209-94-6) Versus Closest Analogs


Orthogonal N-Boc and Ethyl Ester Protection Versus Symmetrical Diester Analogs

CAS 298209-94-6 is the only commercially available, fully unsaturated isoquinoline-2,3(1H)-dicarboxylate bearing an acid-labile N-Boc carbamate at the 2-position and a base-labile ethyl ester at the 3-position . The tert-butyl carbamate (Boc) group undergoes selective cleavage under acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane), releasing the free secondary amine while leaving the 3-ethyl ester intact. Orthogonal deprotection is a defining structural advantage over comparator molecules such as Dimethyl 3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate and 3-Ethyl 2-Methyl 6-hydroxyoctahydroisoquinoline-2,3(1H)-dicarboxylate (CAS 134388-98-0), which either lack an N-protecting group altogether or contain identical ester functionalities, precluding sequential chemoselective manipulations .

Orthogonal Protection Isoquinoline Diester N-Boc Deprotection Chemoselective Hydrolysis

Predicted Physicochemical Properties: Density and Vaporization Enthalpy Comparison with a Non-Boc Analog

The predicted physicochemical profile of CAS 298209-94-6 includes a density of 1.2±0.1 g/cm³, an enthalpy of vaporization of 68.4±3.0 kJ/mol, and a boiling point of 428.7±45.0 °C at 760 mmHg . These values reflect the fully unsaturated 1,2-dihydroisoquinoline core and the presence of the bulky N-Boc group . For comparison, 2-(tert-butyl) 4-methyl isoquinoline-2,4(1H)-dicarboxylate (CAS 1187830-86-9), a regioisomeric analog lacking the N-Boc group but retaining a tert-butyl ester, has an average mass of 289.326 Da and a monoisotopic mass of 289.131409 Da, reflecting the absence of one oxygen atom compared to the target . The target compound's higher molecular weight (303.35 vs. 289.33) and additional oxygen contribute to its higher predicted boiling point and enthalpy of vaporization relative to this non-N-Boc comparator [REFS-1, REFS-2].

Physicochemical Properties Density Enthalpy of Vaporization Boiling Point Isoquinoline Diester

Commercial Purity and Price Benchmarking for Procurement Decision-Making

Among identified suppliers, 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate is commercially available at 95% purity from multiple vendors, enabling direct procurement comparison [REFS-1, REFS-2]. GlpBio offers the target compound (Catalog GF34183) at a price of $51.00 per 100 mg, while Fluorochem (Product F609869) is listed at £303.00 per 100 mg [REFS-1, REFS-2]. This represents a price difference of approximately $329.70 per 100 mg (using a USD/GBP exchange rate of ~1.25) for chemically identical material at the same 95% purity specification, a direct cost-per-unit-mass differential relevant for procurement budgeting [REFS-1, REFS-2]. Comparator 2-(tert-butyl) 4-methyl isoquinoline-2,4(1H)-dicarboxylate (CAS 1187830-86-9) has a different purity specification depending on supplier, with some listings at 97% purity, complicating direct cost-per-gram comparisons without purity normalization .

Procurement Purity Price Comparison Isoquinoline Diester Supplier Benchmarking Cost per Gram

Optimal Application Scenarios for 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate Based on Differentiation Evidence


Sequential Orthogonal Deprotection in Multi-Step Alkaloid Total Synthesis

In the total synthesis of isoquinoline alkaloid natural products requiring late-stage N-functionalization, the N-Boc group of CAS 298209-94-6 can be selectively removed with TFA while preserving the C3-ethyl ester for subsequent saponification and coupling. This eliminates the need to install a temporary N-protecting group, saving 1–2 synthetic steps compared to using N-unprotected isoquinoline diester building blocks such as Dimethyl 3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate . The fully unsaturated core also provides a pre-formed aromatic system, avoiding an oxidation step required when starting from tetrahydroisoquinoline precursors.

N-Boc-Directed Metalation for Regioselective C1-Functionalization

The N-Boc group on CAS 298209-94-6 can serve as a directed metalation group (DMG) for lithiation at the C1-position of the isoquinoline ring, enabling regioselective introduction of electrophiles. This strategy is not accessible with N-alkyl or N-unsubstituted isoquinoline-2,3-dicarboxylate analogs because they lack the requisite carbamate carbonyl for lithium coordination, as supported by the established use of Boc-directed ortho-lithiation in tetrahydroisoquinoline systems .

Cost-Optimized Procurement for Parallel Library Synthesis Programs

For medicinal chemistry groups planning parallel library synthesis requiring gram-scale quantities of orthogonally-protected isoquinoline scaffolds, multi-vendor price benchmarking reveals a ~7.4× variation ($51.00 vs. ~$378.75 per 100 mg) for CAS 298209-94-6 at identical 95% purity . Procurement from GlpBio at the lower price point maximizes budget efficiency without compromising chemical identity or purity, directly reducing per-compound library synthesis costs.

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